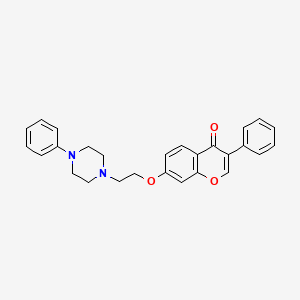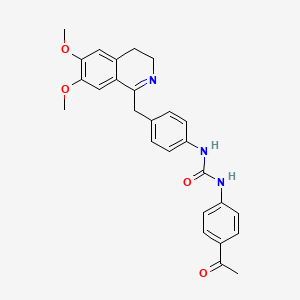
3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one, also known as TAK-147, is a synthetic compound that belongs to the class of chromenone derivatives. It has been extensively studied for its potential pharmacological activities, especially in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds structurally similar to 3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one have been synthesized for their potential antimicrobial properties. A study by Mandala et al. (2013) synthesized analogs exhibiting significant antibacterial and antifungal activity, comparable to standard treatments. These findings were supported by molecular docking studies, suggesting a correlation between the chemical structure and antimicrobial potency (Mandala et al., 2013).
Catalytic Applications
Research by Niknam et al. (2013) explored the use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for synthesizing 4H-pyran derivatives, demonstrating the compound's potential in facilitating various condensation reactions and its reusability as a heterogeneous solid base catalyst (Niknam et al., 2013).
Neuroprotective Effects
A study on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, related to the structural framework of 3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one, demonstrated significant neuroprotective effects against oxidative stress-induced damage in PC12 cells. This indicates potential applications in treating neurological conditions (Sameem et al., 2017).
Structural and Spectroscopic Analysis
The synthesis and structural characterization of genistein-derived compounds, including 5-hydroxy-3-(4-hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, through single-crystal X-ray diffraction, highlight the importance of structural analysis in understanding the pharmacological potential of such molecules (Zhang et al., 2008).
Eigenschaften
IUPAC Name |
3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-27-24-12-11-23(19-26(24)32-20-25(27)21-7-3-1-4-8-21)31-18-17-28-13-15-29(16-14-28)22-9-5-2-6-10-22/h1-12,19-20H,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYORTRTVJRHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2735205.png)






![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide](/img/structure/B2735217.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2735218.png)
![5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/no-structure.png)
![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B2735221.png)


